molecular formula C17H21N5O2 B2808205 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034497-42-0

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No.: B2808205
CAS No.: 2034497-42-0
M. Wt: 327.388
InChI Key: VABLPGLDZXFCDH-UHFFFAOYSA-N
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Description

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
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Biological Activity

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound notable for its potential biological activities. This compound features several functional groups, including pyridazine, pyrrolidine, and a dimethylamino moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O2S, with a molecular weight of 332.4 g/mol. The structure includes various heterocyclic components that are often associated with diverse biological activities.

PropertyValue
Molecular FormulaC16H20N4O2S
Molecular Weight332.4 g/mol
CAS Number2034437-26-6
Structural FeaturesPyridazine, Pyrrolidine, Dimethylamino group

The compound acts primarily as a selective antagonist for the orexin 1 receptor (OX1), which plays a significant role in regulating sleep-wake cycles and energy homeostasis. By inhibiting this receptor, the compound may have potential applications in treating sleep disorders and obesity-related conditions.

Antagonistic Effects

Research indicates that this compound exhibits notable antagonistic effects on the orexin receptors. This activity has been linked to various physiological responses, including:

  • Sedation : Potential use in sleep medicine.
  • Appetite Regulation : Implications for weight management therapies.

Pharmacological Studies

Pharmacological studies have demonstrated that compounds similar to this compound show significant anti-inflammatory properties. For instance, derivatives of pyridazine have been shown to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process .

Case Studies and Experimental Findings

Several studies have explored the biological activities of related compounds:

  • Anti-inflammatory Activity : A study on pyridazine derivatives indicated that certain modifications led to enhanced COX-2 selectivity and reduced gastrointestinal toxicity, suggesting a promising safety profile for anti-inflammatory applications .
  • Kinase Inhibition : Research has highlighted the role of similar compounds in inhibiting specific kinases associated with cancer progression. The selectivity of these inhibitors minimizes side effects while effectively targeting malignant cells .
  • Lipophilicity and Distribution : The lipophilicity of this compound can influence its biological distribution and efficacy. Studies using high-performance liquid chromatography have provided insights into how structural modifications affect these properties .

Properties

IUPAC Name

1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-21(2)15-5-6-16(20-19-15)24-14-7-9-22(12-14)17(23)10-13-4-3-8-18-11-13/h3-6,8,11,14H,7,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABLPGLDZXFCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.